molecular formula C15H13ClN2OS B2393194 N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine CAS No. 941867-46-5

N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine

Cat. No. B2393194
CAS RN: 941867-46-5
M. Wt: 304.79
InChI Key: ZSYMPEGHNVQWPB-UHFFFAOYSA-N
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Description

“N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are important bicyclic heterocycles that play a key role in the design of biologically active compounds . They are known for their high biological and pharmacological activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine”, can be achieved through various methods. One of the modern trends in the synthesis of these compounds is the use of one-pot multicomponent reactions . These reactions often proceed in the absence of a solvent, making them environmentally friendly . An example of such a synthesis is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent .


Chemical Reactions Analysis

Benzothiazoles, including “N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine”, are highly reactive building blocks for organic and organoelement synthesis . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows for a wide variety of chemical reactions .

Scientific Research Applications

Synthesis and Antimicrobial Activity

N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine and its derivatives have been explored for their synthesis methodologies and antimicrobial activities. For instance, Patel, Agravat, and Shaikh (2011) conducted a study on the synthesis and antimicrobial activity of new pyridine derivatives, which included 2-amino substituted benzothiazoles, showcasing their potential in addressing bacterial and fungal infections. The structures of these new compounds were confirmed through various spectral studies, and they exhibited variable and modest antimicrobial activities against the investigated strains (Patel, Agravat, & Shaikh, 2011).

Catalytic Applications in Organic Synthesis

The compound has also been implicated in catalytic applications within organic synthesis. Monguchi, Fujiwara, Furukawa, and Mori (2009) described a catalytic C-H, N-H coupling process involving azoles, which includes benzothiazoles, demonstrating the utility of these compounds in facilitating chemical transformations. This process highlights the potential of N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine in synthetic chemistry applications (Monguchi et al., 2009).

Antitumor Activities

Additionally, N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine derivatives have been investigated for their antitumor activities. For example, Ghani and Mansour (2011) synthesized palladium(II) and platinum(II) complexes containing benzimidazole ligands, including derivatives of benzothiazole, to explore their potential as anticancer compounds. These complexes showed promising activity against various cancer cell lines, suggesting the potential therapeutic applications of benzothiazole derivatives in oncology (Ghani & Mansour, 2011).

Corrosion Inhibition

In the field of materials science, N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine derivatives have been studied for their corrosion inhibition properties. Salarvand, Amirnasr, Talebian, Raeissi, and Meghdadi (2017) investigated the inhibition performance of benzothiazole derivatives for mild steel in an acidic environment, demonstrating significant corrosion resistance. This research points to the potential application of these compounds in protecting metals from corrosion, which is crucial in industrial applications (Salarvand et al., 2017).

Future Directions

The future of benzothiazole derivatives, including “N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine”, looks promising. Due to their high biological and pharmacological activity, they are especially relevant for modern research and development in medicinal chemistry and pharmacology . The development of green synthesis methods, such as one-pot multicomponent reactions, is a promising trend in the synthesis of benzothiazole derivatives .

properties

IUPAC Name

N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c1-19-12-8-7-11(16)14-13(12)18-15(20-14)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYMPEGHNVQWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine

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